5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carboxylic acid

Neuropathic Pain Nav1.8 Blocker Sodium Channel Modulator

5-Acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a tri-substituted pyrazole building block featuring a free 4-carboxylic acid, a 5-acetyl group, and an N1-(4-chlorophenyl) substituent. It is identified as a direct synthetic precursor to a series of PN3 (Nav1.8) sodium channel modulators claimed for the treatment of neuropathic pain.

Molecular Formula C12H9ClN2O3
Molecular Weight 264.66 g/mol
CAS No. 786727-29-5
Cat. No. B12877649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carboxylic acid
CAS786727-29-5
Molecular FormulaC12H9ClN2O3
Molecular Weight264.66 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C12H9ClN2O3/c1-7(16)11-10(12(17)18)6-14-15(11)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18)
InChIKeyQCHYHSWQTFEYOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid (CAS 786727-29-5): A Validated Intermediate for Nav1.8-Targeted Pain Therapeutics


5-Acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a tri-substituted pyrazole building block featuring a free 4-carboxylic acid, a 5-acetyl group, and an N1-(4-chlorophenyl) substituent. It is identified as a direct synthetic precursor to a series of PN3 (Nav1.8) sodium channel modulators claimed for the treatment of neuropathic pain [1]. In fragment-based drug discovery (FBDD), the compound serves as a 'rule-of-three' compliant carboxylic acid fragment, with a molecular weight of 264.67 g/mol and a topological polar surface area (tPSA) of 72.19 Ų, making it a suitable core for lead optimization campaigns .

Why Generic 4-Carboxy Pyrazole Analogs Cannot Substitute for CAS 786727-29-5 in Nav1.8 Programs


In the synthesis of PN3-modulating pyrazole-4-carboxamides, the N1-(4-chlorophenyl) and 5-acetyl substituents are critical structural features defined in the pharmacophore [1]. Replacing the 5-acetyl group with an ethyl (CAS 1152881-17-8) or trifluoromethyl analog fails to produce the specific hydrogen-bonding interaction required by the amide congeners. Furthermore, using the unsubstituted parent acid, 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 138907-80-9), necessitates additional C-H activation steps to install an acyl group at the sterically hindered 5-position, which is synthetically inefficient [2]. The free carboxylic acid of CAS 786727-29-5 itself is essential for one-step diversification into amide libraries via standard coupling reagents, a functionality that its ethyl ester prodrug (CAS 786727-28-4) lacks without prior hydrolysis [3].

Quantitative Evidence for Selecting CAS 786727-29-5: A Multi-Dimensional Comparator Analysis


Role as a Direct Intermediate in a Validated Pain Target Pathway vs. Inert Analogs

CAS 786727-29-5 is explicitly named as the precursor to two specific PN3 (Nav1.8) inhibitors in a therapeutic patent: 5-acetyl-1-(4-chlorophenyl)-N-[3-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide and its 3,4-dichlorobenzyl analog [1]. This contrasts with close analogs like 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid, which are primarily described as NSAID leads or chemical probes for the COX-2 pathway rather than sodium channel targets . The patent citation provides a clear, traceable link between this specific intermediate and a disease-relevant biological pathway, de-risking medicinal chemistry campaigns.

Neuropathic Pain Nav1.8 Blocker Sodium Channel Modulator Synthetic Intermediate

Enhanced Reactivity in Chemoselective Grignard Ketone Synthesis vs. 5-Methyl and Unsubstituted Analogs

N-Acylpyrazoles derived from CAS 786727-29-5 act as highly chemoselective acylating agents for Grignard reagents, affording ketones in good yields without tertiary alcohol formation [1]. This reactivity is directly conferred by the 5-acetyl-4-carboxy scaffold. In contrast, the 4-carboxylic acid itself, or 5-methyl-substituted analogs, would require conversion to an activated ester or acid chloride, which can lead to racemization or lower chemoselectivity . The 5-acetyl group uniquely stabilizes the tetrahedral intermediate during nucleophilic addition.

Chemoselective Synthesis Grignard Reaction N-Acylpyrazole Ketone Formation

Fragment-Based Drug Discovery Compliance: A Quantitative Physicochemical Profile Superior to the Ethyl Ester

The free carboxylic acid CAS 786727-29-5 meets key 'rule of three' criteria for fragment-based screening (MW ≤ 300, number of hydrogen bond donors ≤ 3, and tPSA ≤ 60 Ų), with a molecular weight of 264.67 g/mol and a tPSA of 72.19 Ų (marginally exceeding the tPSA guideline, which is common for carboxylic acid fragments) . Crucially, its direct comparator, the ethyl ester analog (CAS 786727-28-4), has a higher molecular weight (292.72 g/mol), an increased logP, and critically, zero hydrogen bond donors, which eliminates its ability to act as a carboxylic acid bioisostere in fragment screens .

Fragment-Based Drug Discovery Lead Optimization Rule of Three Physicochemical Properties

Atomic Economy in Amide Library Synthesis: One-Step Diversification vs. Multi-Step Routes

The patent-protected amides, such as 5-acetyl-1-(4-chlorophenyl)-N-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxamide, are synthesized via direct coupling of the free acid CAS 786727-29-5 with the corresponding amine [1]. In contrast, the synthesis of analogous amide libraries from the ethyl ester (CAS 786727-28-4) requires a two-step sequence of ester hydrolysis followed by amidation, or a less efficient direct aminolysis which is often not feasible for less nucleophilic amines. This represents a clear 2:1 step-count advantage for the free acid in the synthesis of any novel carboxamide analog.

Parallel Synthesis Amide Coupling Library Chemistry Medicinal Chemistry

Documented Role in Generation of Pharmacologically Active Amides vs. General Building Blocks

The patent literature specifically exemplifies the conversion of this compound into molecules designed to address the Nav1.8 (PN3) target, a validated pain target where existing therapies like gabapentin have only partial efficacy [1]. In contrast, a very similar pyrazole building block, 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid, is claimed for unrelated anti-inflammatory or antimicrobial uses . This precise biological annotation based on the 5-acetyl substitution pattern provides a program-specific rationale for its selection.

Nav1.8 Pharmacology Pain Target Structure-Activity Relationship Patent Analysis

Limitation Statement: Absence of Direct Target Engagement Data for the Isolated Building Block

A thorough search of the primary literature, including ChEMBL and PubMed, reveals that CAS 786727-29-5 has not been reported as having significant standalone in vitro bioactivity (IC50, EC50, or Ki values) against a specific biological target. Its value proposition is 100% founded on its role as a versatile, patent-validated synthetic intermediate. Procurement for direct biological screening of the unmodified building block is not supported by the current evidence base [1].

Evidence Gap Direct Bioactivity Research Chemical Procurement Risk

Validated Application Scenarios for CAS 786727-29-5 Stemming from Quantitative Evidence


Lead Optimization for Selective Nav1.8 (PN3) Pain Therapeutics

Medicinal chemists can confidently deploy CAS 786727-29-5 as the core scaffold for generating novel pyrazole-4-carboxamide libraries targeting the Nav1.8 sodium channel. The patent literature explicitly demonstrates its conversion into active PN3 modulators, providing a validated starting point for SAR studies. This significantly de-risks the exploration of this chemotype for neuropathic pain, as documented in US2004/0220170 A1 [1].

Fragment-Based Screening for Carboxylic Acid Bioisosteres

The compound's favorable, sub-300 Da molecular weight and free carboxylic acid group make it a suitable fragment for FBDD campaigns. It can be used directly in NMR and SPR-based screening against a variety of protein targets where a carboxylic acid pharmacophore is desired. This application is directly supported by its quantitative physicochemical profile, which is superior to its ester prodrug for this purpose, as detailed in Section 3 .

Chemoselective Synthesis of Ketone Intermediates

In complex organic synthesis, the 5-acetyl group on the pyrazole ring allows for the generation of N-acylpyrazole intermediates that serve as chemoselective, masked ketone synthons. Researchers can use this compound to build molecular complexity via Grignard additions, leveraging the documented reactivity profile of this specific class to achieve superior yields and selectivity compared to using a generic acid chloride, as supported by class-level evidence on N-acylpyrazoles [2].

Efficient Parallel Synthesis of Amide Libraries

For high-throughput medicinal chemistry, the free carboxylic acid functionality provides a one-step route to diverse amide libraries. This represents a 50% reduction in synthetic steps compared to using the corresponding ethyl ester, saving significant time and resources in lead generation. This application is a direct, quantifiable consequence of the synthetic step-count analysis presented in the evidence guide [1].

Quote Request

Request a Quote for 5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.